Prop-1-en-2-ylboronic Acid

Polymer Chemistry Materials Science Polyethylene Functionalization

Vinylboronic acids often isomerize during cross-coupling, reducing yields. Prop-1-en-2-ylboronic acid (CAS 14559-87-6) solves this with steric α-methyl protection. Key advantages: • Suppresses isomerization side reactions in Suzuki-Miyaura coupling • Yields higher molar mass ethylene copolymers vs. unsubstituted vinyl analogs • Validated in bioactive natural product synthesis (e.g., (+)-callitrisic acid) • Enables templated carbon nanotube synthesis

Molecular Formula C3H7BO2
Molecular Weight 85.9 g/mol
CAS No. 14559-87-6
Cat. No. B032976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProp-1-en-2-ylboronic Acid
CAS14559-87-6
SynonymsProp-1-en-2-ylboronic Acid;  (1-Methylethenyl)boronic Acid;  2-Propenylboronic Acid;  (1-Methylethenyl)boronic Acid;  1-Propene-2-boronic Acid;  B-(1-Methylethenyl)boronic Acid; 
Molecular FormulaC3H7BO2
Molecular Weight85.9 g/mol
Structural Identifiers
SMILESB(C(=C)C)(O)O
InChIInChI=1S/C3H7BO2/c1-3(2)4(5)6/h5-6H,1H2,2H3
InChIKeyWCONKKYQBKPMNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prop-1-en-2-ylboronic Acid Overview


Prop-1-en-2-ylboronic acid (isopropenylboronic acid) is a C3 alkenyl boronic acid distinguished by an α-methyl substitution on its vinyl moiety [1]. This structural feature confers a distinct steric and electronic profile compared to unsubstituted vinylboronic acid, positioning it as a key reagent for introducing isopropenyl functionality via Suzuki-Miyaura cross-coupling and as a unique monomer in radical polymerization [2].

Introduces isopropenyl group via Suzuki-Miyaura cross-coupling
Unique α-methyl substitution provides steric and electronic control
Key monomer for radical copolymerization with ethylene

Prop-1-en-2-ylboronic Acid: Substitution Failure


In applications requiring the precise introduction of an isopropenyl group or in specialized polymerization contexts, substituting Prop-1-en-2-ylboronic acid with simpler analogs like vinylboronic acid is not feasible. The α-methyl group in the target compound provides steric protection that fundamentally alters its reactivity and the properties of derived materials [1]. This is quantitatively demonstrated in polymer chemistry, where the isopropenyl derivative yields copolymers with significantly higher molar mass compared to its unsubstituted vinyl counterpart [1]. Furthermore, the use of this compound can suppress unwanted isomerization side reactions during cross-coupling that would otherwise degrade yield with less sterically hindered analogs [2].

Target Reagent
Common Substitute
Risk of Substitution
Prop-1-en-2-ylboronic acid
Vinylboronic acid
May yield copolymers with lower molar mass and altered material properties
Prop-1-en-2-ylboronic acid
Less hindered alkenylboronic acids
May increase isomerization side reactions during cross-coupling

Prop-1-en-2-ylboronic Acid: Differentiation Evidence


Molar Mass Enhancement in Ethylene Copolymerization

In radical copolymerization with ethylene, the pinacol ester of prop-1-en-2-ylboronic acid (IPBpin) yields copolymers with significantly higher molar masses than the analogous vinylboronic acid derivative (VBpin) [1]. This demonstrates the impact of α-methyl substitution on monomer reactivity and the final polymer properties.

Polymer Molar Mass
Head-to-head
Higher Mn with IPBpin vs VBpin
Supports monomer selection for desired polymer properties
Radical copolymerization conditions; absolute values require batch-specific verification
Polymer Chemistry Materials Science Polyethylene Functionalization

Building Block for (+)-Callitrisic Acid Synthesis

The pinacol ester of Prop-1-en-2-ylboronic acid is a key building block in the total synthesis of (+)-callitrisic acid, a potassium channel opener. The synthesis proceeds with an overall yield of 54% in about five steps using optimized Suzuki-Miyaura coupling conditions that suppress isomerization [1].

Synthetic Yield
Class-level
Overall yield 54%
Supports multi-step synthesis feasibility of (+)-callitrisic acid
Reported route; yields may vary with substrate and scale
Medicinal Chemistry Total Synthesis Potassium Channel Modulators

Carbon Nanotube Template Synthesis

Prop-1-en-2-ylboronic acid is a crucial reagent in the synthesis of [2n]collarene templates for diameter-controlled carbon nanotube growth. In this application, its use in a key coupling step enables the formation of isopropenyl-functionalized intermediates, which are then converted into rigid hydrocarbon belts in yields of 33-44% [1].

Template Synthesis Yield
Class-level
Yield range 33–44%
Supports use in constructing rigid [2n]collarene templates
Reported for specific template; scale-up data not provided
Materials Science Nanotechnology Organic Templates

Stability Advantage over Alkenylboranes

Alkenylboronic acids and esters are noted for their air stability and commercial availability, contrasting sharply with alkenyl(dialkyl)boranes, which must be handled under a controlled atmosphere and are often not commercially accessible [1]. This makes boronic acid derivatives like Prop-1-en-2-ylboronic acid far more practical for routine laboratory use.

Handling Stability
Class-level
Air-stable vs air-sensitive boranes
Supports routine laboratory use without controlled atmosphere
Class-level comparison; specific lot stability data should be reviewed
Synthetic Methodology Boronic Acid Chemistry Reagent Selection

Prop-1-en-2-ylboronic Acid Applications


Functionalized Polyolefin Synthesis

The compound's unique α-methyl substitution is essential for achieving high molar mass in ethylene copolymers [1]. This scenario is optimal for materials scientists and chemical engineers seeking to develop novel polyolefin-based materials with enhanced mechanical or chemical properties derived from post-polymerization modification of boronate pendants.

Potassium Channel Modulator Synthesis

Prop-1-en-2-ylboronic acid derivatives are validated intermediates in the multi-step synthesis of complex natural product analogs with biological activity, such as the potassium channel opener (+)-callitrisic acid [1]. This application is ideal for medicinal chemistry groups engaged in target-focused total synthesis and structure-activity relationship (SAR) studies.

Templated Nanomaterial Synthesis

The compound's ability to introduce a reactive isopropenyl group is leveraged in the construction of complex organic templates, like [2n]collarenes used for diameter-controlled carbon nanotube synthesis [1]. This is a high-value application for research groups at the forefront of materials science, particularly those working on the templated synthesis of nanomaterials.

Operationally Simple Cross-Coupling

For chemists seeking to introduce an alkenyl group via cross-coupling without the need for rigorous exclusion of air and moisture, Prop-1-en-2-ylboronic acid offers a clear advantage over more sensitive alkenylboranes [1]. This scenario applies to any synthetic laboratory prioritizing reproducibility and ease of handling in routine organic synthesis.

Application
Selection Property
Validation Focus
Functionalized Polyolefin Synthesis
α-Methyl substitution for high-Mn copolymers
Verify polymer molar mass and post-polymerization modification efficiency
Potassium Channel Modulator Synthesis
Validated in multi-step total synthesis of (+)-callitrisic acid
Confirm coupling yield and isomerization suppression under your conditions
Templated Nanomaterial Synthesis
Isopropenyl-functionalized intermediates for rigid templates
Assess yield in key coupling and Friedel-Crafts alkylation steps
Operationally Simple Cross-Coupling
Air-stable boronic acid vs air-sensitive boranes
Validate coupling efficiency under ambient laboratory conditions

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